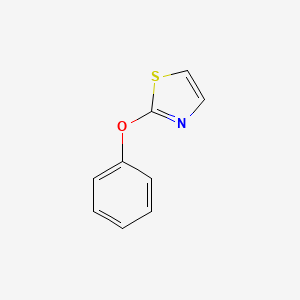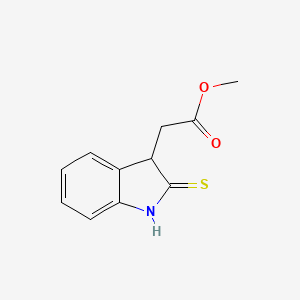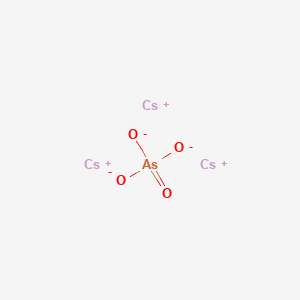![molecular formula C19H18ClN7OS B14455692 Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- CAS No. 73019-24-6](/img/structure/B14455692.png)
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- typically involves multiple steps, including the formation of the azo linkage and the introduction of cyano and isothiazole groups. The process often starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The presence of reactive groups allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azo compounds, while reduction typically produces amines.
Applications De Recherche Scientifique
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and cyano groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler analog with a single acetamide group.
Phenoxyacetamide: Contains a phenoxy group instead of the complex azo and isothiazole structure.
Chloroacetamide: Features a chloro group but lacks the azo and cyano functionalities.
Uniqueness
Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]- stands out due to its intricate structure, which imparts unique chemical properties and potential applications. The combination of azo, cyano, and isothiazole groups makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
73019-24-6 |
|---|---|
Formule moléculaire |
C19H18ClN7OS |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
N-[5-[[(E)-3-chloroprop-2-enyl]-(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18ClN7OS/c1-13-16(12-22)19(29-26-13)25-24-17-6-5-15(11-18(17)23-14(2)28)27(9-3-7-20)10-4-8-21/h3,5-7,11H,4,9-10H2,1-2H3,(H,23,28)/b7-3+,25-24? |
Clé InChI |
UBXBMURPXHEFSZ-GEMAAQNMSA-N |
SMILES isomérique |
CC1=NSC(=C1C#N)N=NC2=C(C=C(C=C2)N(CCC#N)C/C=C/Cl)NC(=O)C |
SMILES canonique |
CC1=NSC(=C1C#N)N=NC2=C(C=C(C=C2)N(CCC#N)CC=CCl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



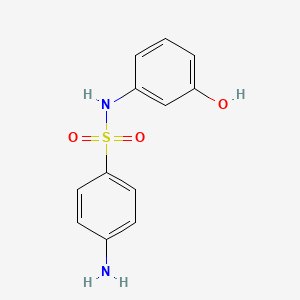
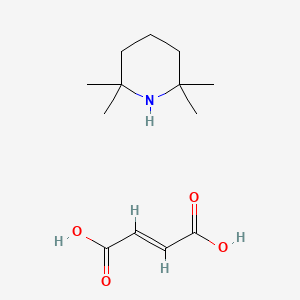
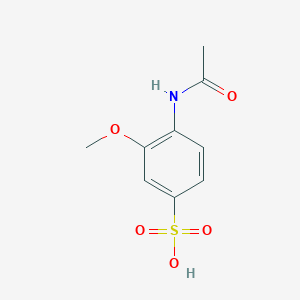

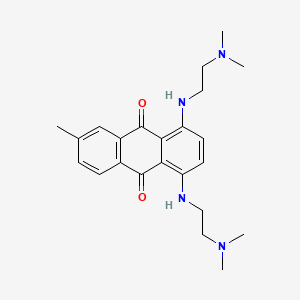
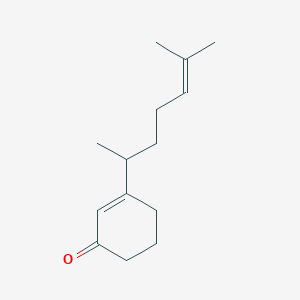

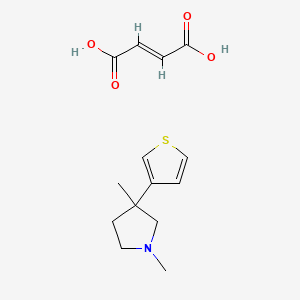
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
